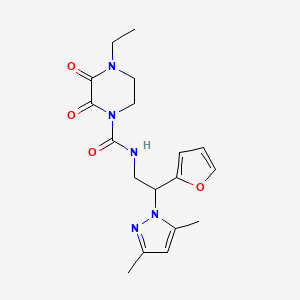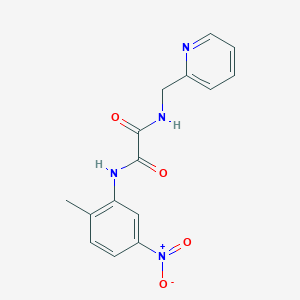![molecular formula C22H15ClN4O4S B2525525 4-(4-isopropyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)-N-(3-methoxyphenyl)benzamide CAS No. 1251687-72-5](/img/no-structure.png)
4-(4-isopropyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)-N-(3-methoxyphenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-(4-isopropyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)-N-(3-methoxyphenyl)benzamide” is a complex organic molecule that contains several functional groups, including an amide, a pyrazine, and a methoxyphenyl group. These functional groups suggest that the compound could have a variety of chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazine ring (a six-membered ring with two nitrogen atoms), an isopropyl group (a branching carbon structure), and a methoxyphenyl group (a phenyl ring with a methoxy substituent) .Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by its functional groups. The amide group could participate in hydrolysis reactions, the pyrazine ring might undergo electrophilic substitution, and the methoxy group could be involved in ether cleavage reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the amide and the methoxy group could enhance its solubility in polar solvents .Applications De Recherche Scientifique
- Mechanism : It targets lipid metabolism, potentially improving cholesterol levels and reducing cardiovascular risk .
- Patent : The compound exists in various solid forms (morphic forms, co-crystals, salts, and amorphous dispersions) .
Metabolic Syndrome and Dyslipidemia
Solid-State Forms and Drug Delivery
Chemical Synthesis and Impurity Profiling
Mécanisme D'action
Target of Action
Many compounds with similar structures are known to interact with various proteins or enzymes in the body, which can influence cellular processes. The specific targets would depend on the exact structure and properties of the compound .
Mode of Action
The compound could bind to its target, causing a conformational change that affects the target’s function. This could result in the activation or inhibition of the target, leading to downstream effects .
Biochemical Pathways
The affected pathways would depend on the specific targets of the compound. For example, if the compound targets an enzyme involved in a metabolic pathway, it could affect the production of certain metabolites .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would influence its bioavailability. Factors such as the compound’s solubility, stability, and the presence of functional groups could affect how it is absorbed and distributed in the body, how it is metabolized, and how it is excreted .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its mode of action and the biochemical pathways it affects. This could range from changes in cellular metabolism to the modulation of signal transduction pathways .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, certain compounds might be more effective at specific pH levels or temperatures .
Safety and Hazards
Orientations Futures
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 4-isopropyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-amine with 3-methoxybenzoyl chloride, followed by the reduction of the resulting intermediate with sodium borohydride.", "Starting Materials": [ "4-isopropyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-amine", "3-methoxybenzoyl chloride", "sodium borohydride", "dimethylformamide", "chloroform", "sodium hydroxide", "hydrochloric acid", "water" ], "Reaction": [ "Step 1: Dissolve 4-isopropyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-amine in dimethylformamide and add sodium hydroxide to adjust the pH to 9-10.", "Step 2: Add 3-methoxybenzoyl chloride to the reaction mixture and stir at room temperature for 12-16 hours.", "Step 3: Extract the reaction mixture with chloroform and wash the organic layer with water.", "Step 4: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the intermediate product.", "Step 5: Dissolve the intermediate product in ethanol and add sodium borohydride to the reaction mixture.", "Step 6: Stir the reaction mixture at room temperature for 12-16 hours.", "Step 7: Quench the reaction by adding hydrochloric acid and extract the product with chloroform.", "Step 8: Wash the organic layer with water and dry over anhydrous sodium sulfate.", "Step 9: Evaporate the solvent to obtain the final product." ] } | |
Numéro CAS |
1251687-72-5 |
Nom du produit |
4-(4-isopropyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)-N-(3-methoxyphenyl)benzamide |
Formule moléculaire |
C22H15ClN4O4S |
Poids moléculaire |
466.9 |
Nom IUPAC |
3-(4-chlorophenyl)-1-[[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C22H15ClN4O4S/c1-30-16-4-2-3-13(11-16)20-24-18(31-25-20)12-26-17-9-10-32-19(17)21(28)27(22(26)29)15-7-5-14(23)6-8-15/h2-11H,12H2,1H3 |
Clé InChI |
AJTRLWKBJRUGBV-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)C2=NOC(=N2)CN3C4=C(C(=O)N(C3=O)C5=CC=C(C=C5)Cl)SC=C4 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(6-chlorobenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide](/img/structure/B2525445.png)

![(4,4-Difluorocyclohexyl)-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2525450.png)
![N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2525451.png)

![4-[3-(6-Oxo-3-phenylpyridazin-1-yl)azetidin-1-yl]sulfonylbenzonitrile](/img/structure/B2525453.png)
![4-benzamido-N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B2525454.png)


![N-{[(benzyloxy)imino]methyl}-2-(4-fluorophenoxy)-4-methoxynicotinamide](/img/structure/B2525458.png)

![6-(2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2-carbonyl)-2-methylpyridazin-3(2H)-one](/img/structure/B2525461.png)
